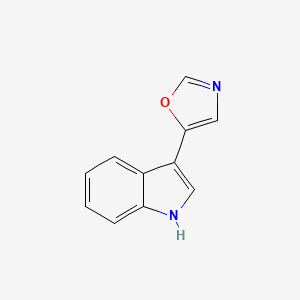

5-(1H-Indol-3-yl)oxazole

Description

BenchChem offers high-quality 5-(1H-Indol-3-yl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-Indol-3-yl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGVTWJUSLDERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479298 | |

| Record name | 1H-Indole, 3-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120191-50-6 | |

| Record name | 1H-Indole, 3-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Novel Synthetic Routes for 5-(1H-indol-3-yl)oxazole and its Analogs

Abstract

The 5-(1H-indol-3-yl)oxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active natural products and pharmaceutical agents.[1][2] Compounds bearing this core structure, such as the pimprinine alkaloids, exhibit a wide spectrum of activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] This has spurred significant interest in the development of efficient and versatile synthetic methodologies to access this scaffold and its analogs.[1][2] This technical guide provides an in-depth analysis of both classical and contemporary synthetic strategies for the construction of 5-(1H-indol-3-yl)oxazoles. We will explore the mechanistic underpinnings, practical applications, and comparative advantages of key methodologies, including the Van Leusen oxazole synthesis, Robinson-Gabriel cyclization, and modern transition-metal-catalyzed approaches. Detailed experimental protocols and data-driven comparisons are provided to equip researchers in medicinal chemistry and drug development with a comprehensive toolkit for synthesizing these valuable compounds.

Introduction: The Significance of the Indole-Oxazole Scaffold

The fusion of an indole ring at its C3-position with the C5-position of an oxazole ring creates a unique pharmacophore found in a variety of natural products.[5] These alkaloids, first isolated from microorganisms like Streptomyces, have demonstrated significant potential in agrochemical and therapeutic applications.[6][7][8][9] For instance, pimprinine and its derivatives have been identified as promising leads for developing novel antifungal and antiviral agents.[3][4] The broader class of indole-oxazole compounds has been investigated for diverse therapeutic targets, including kinase inhibition for anticancer activity and xanthine oxidase inhibition for treating gout.[5][10]

The compelling biological profile of this scaffold necessitates robust and adaptable synthetic routes. The ability to efficiently generate a library of analogs with diverse substitution patterns is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.[1][8] This guide delves into the primary synthetic avenues, highlighting the evolution of techniques from classic condensation reactions to modern, highly efficient catalytic systems.

Foundational Synthetic Strategies

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is one of the most direct and widely employed methods for constructing 5-substituted oxazoles.[11][12] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2-N1 synthon that reacts with an aldehyde to form the oxazole ring in a one-pot procedure.[11][13]

Mechanism & Rationale: The reaction proceeds via a [3+2] cycloaddition.[11] First, a base deprotonates the active methylene group of TosMIC. The resulting anion attacks the carbonyl carbon of an aldehyde (in this case, indole-3-carboxaldehyde). The intermediate alkoxide then undergoes an intramolecular cyclization by attacking the isocyanide carbon. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which aromatizes the oxazoline intermediate to the stable oxazole ring.[11][12][14]

The choice of base is critical; potassium carbonate is commonly used, but other bases like ion-exchange resins have also been successfully employed to facilitate purification.[11] The reaction is valued for its operational simplicity and the ready availability of starting materials.

Workflow: Van Leusen Synthesis of 5-(1H-indol-3-yl)oxazole

Caption: General workflow for the Van Leusen oxazole synthesis.

The Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis is another classical method that forms the oxazole ring through the intramolecular cyclodehydration of a 2-acylamino ketone.[15][16] For the synthesis of the indole-oxazole core, this requires an N-acylated amino ketone derived from indole.

Mechanism & Rationale: The key precursor is an α-acylamino ketone. This starting material is typically synthesized by acylating an α-amino ketone. The cyclization is promoted by a dehydrating agent, such as sulfuric acid, phosphorus oxychloride (POCl₃), or polyphosphoric acid.[7][16] The reaction involves the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to form the aromatic oxazole ring. Microwave-assisted conditions have been shown to significantly accelerate this transformation.[7]

This method is particularly useful for preparing 2,5-disubstituted oxazoles. Its primary limitation lies in the availability and preparation of the requisite 2-acylamino ketone precursors, which can sometimes involve multiple synthetic steps.

Reaction Scheme: Robinson-Gabriel Cyclization

Caption: Conceptual flow for transition-metal-catalyzed synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as desired substitution pattern, scale, and availability of starting materials.

| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Van Leusen Synthesis | Indole-3-carboxaldehyde, TosMIC, Base (K₂CO₃) | 60-90% [11] | Operational simplicity, one-pot, readily available starting materials. | Limited to 5-substituted oxazoles; TosMIC can be malodorous. |

| Robinson-Gabriel | Indole-derived α-acylamino ketone, Dehydrating agent | 17-90% [7] | Good for 2,4,5-trisubstituted oxazoles. | Requires multi-step synthesis of the ketone precursor. |

| One-Pot Friedel-Crafts/ Robinson-Gabriel | Indole, Oxazolone, Lewis Acid, Dehydrating Agent | 25-40% (overall) [17] | Highly divergent, step-economical, avoids intermediate isolation. | Requires careful optimization of two distinct reaction steps in one pot. [5] |

| Metal-Catalyzed C-H Activation | Indole derivative, Coupling Partner, Metal Catalyst | Varies widely | High atom economy, novel bond formations, access to unique analogs. | Catalyst cost, sensitivity to air/moisture, requires screening of ligands/conditions. |

Detailed Experimental Protocols

Protocol: Van Leusen Synthesis of 5-(1H-indol-3-yl)oxazole

This protocol is adapted from methodologies described for the synthesis of pimprinine analogues. [11]

-

Preparation: To a solution of indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of anhydrous dimethoxyethane (DME) and methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

-

Reaction Initiation: Add powdered potassium carbonate (K₂CO₃) (2.0 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-(1H-indol-3-yl)oxazole.

Future Perspectives

The synthesis of 5-(1H-indol-3-yl)oxazoles continues to evolve. Future research will likely focus on several key areas:

-

Asymmetric Synthesis: Developing enantioselective methods to access chiral analogs, particularly for natural products like pimprinols, is a significant goal. [7]* Photoredox and Electrochemical Catalysis: These emerging fields offer green and efficient alternatives for forging the indole-oxazole linkage under mild conditions.

-

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility compared to batch processes, which is particularly relevant for pharmaceutical manufacturing.

-

Diversity-Oriented Synthesis: Strategies that allow for the rapid generation of large, structurally diverse libraries from a common intermediate will be crucial for accelerating drug discovery efforts. [8] By building upon the foundational methods and embracing modern catalytic innovations, chemists are well-positioned to unlock the full therapeutic potential of the 5-(1H-indol-3-yl)oxazole scaffold.

References

-

Chen, Y., et al. (2025). Characterization of the Biosynthesis of Pimprinine-Type Indolyloxazoles Unravels an Unusual d-Configurational Substrate Metabolic Streamline. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, J., et al. (2013). Synthesis and fungicidal activity of novel pimprinine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Savelson, E., et al. (2022). One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry. Available at: [Link]

-

Shi, W-K., et al. (2021). Diversity-oriented synthesis and antifungal activities of novel pimprinine derivative bearing a 1,3,4-oxadiazole-5-thioether moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Savelson, E., et al. (2022). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry. Available at: [Link]

-

Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

-

Liu, Y., et al. (2024). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Medicinal Research Reviews. Available at: [Link]

-

Kamal, A., et al. (2015). Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. ChemInform. Available at: [Link]

-

Liu, Z., et al. (2020). Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents. Molecules. Available at: [Link]

-

Wang, W., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of indole linked with oxazole derivatives from TosMIC. Available at: [Link]

-

Kamal, A., et al. (2015). Synthesis of 5-(3-indolyl)oxazole natural products. Structure revision of Almazole D. Tetrahedron. Available at: [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

-

Acar, Ç., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Journal of the Iranian Chemical Society. Available at: [Link]

-

Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. Available at: [Link]

-

Liu, Y., et al. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Medicinal Research Reviews. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]

-

Savelson, E., et al. (2022). One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]

-

Wang, C., et al. (2021). Synthesis of Indole-Fused Oxepines via C-H Activation Initiated Diastereoselective [5 + 2] Annulation of Indoles with 1,6-Enynes. Organic Letters. Available at: [Link]

-

Liu, B., et al. (2018). Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Shang, Y., et al. (2018). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Catalysts. Available at: [Link]

-

Saroa, A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]

-

Zheng, J., et al. (2021). Transition-metal-catalyzed C-H activation of oxazole compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Indole synthesis through transition metal-catalyzed C–H activation. Available at: [Link]

-

Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts. Available at: [Link]

-

Nechaev, A., & Van der Eycken, E. (2015). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. Advanced Synthesis & Catalysis. Available at: [Link]

Sources

- 1. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and fungicidal activity of novel pimprinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Diversity-oriented synthesis and antifungal activities of novel pimprinine derivative bearing a 1,3,4-oxadiazole-5-thioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 13. Van Leusen Reaction [organic-chemistry.org]

- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 15. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 17. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 5-(1H-indol-3-yl)oxazole.

An In-depth Technical Guide to the Physicochemical Properties of 5-(1H-indol-3-yl)oxazole

Executive Summary

The 5-(1H-indol-3-yl)oxazole scaffold is a privileged heterocyclic motif central to numerous natural products and synthetic compounds with significant pharmacological potential.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] A thorough understanding of the core scaffold's physicochemical properties is paramount for researchers in medicinal chemistry and drug development, as these characteristics fundamentally govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of the molecular, spectroscopic, and physicochemical properties of 5-(1H-indol-3-yl)oxazole, offering field-proven experimental protocols for their determination and discussing the implications of these properties for therapeutic applications.

Introduction: The Significance of the Indolyl-Oxazole Scaffold

The fusion of an indole ring system with an oxazole moiety creates a unique molecular architecture that has been repeatedly identified in bacterial alkaloids and other natural products.[5] The indole group, a common feature in biologically active molecules, provides a critical hydrogen bond donor and a rich aromatic system for π-π stacking interactions. The oxazole ring, a bioisostere for ester and amide groups, contributes to the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The combination of these two heterocycles in the 5-(1H-indol-3-yl)oxazole arrangement results in a semi-rigid, planar structure that serves as an excellent starting point for the design of targeted therapeutic agents.[1][3] Characterizing the foundational physicochemical properties of this parent compound is the critical first step in unlocking its full potential for drug discovery.

Molecular and Spectroscopic Profile

A precise understanding of the molecule's fundamental composition and its response to spectroscopic analysis is essential for its identification, characterization, and quality control.

Core Molecular Attributes

The fundamental properties of 5-(1H-indol-3-yl)oxazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | [6] |

| Molar Mass | 184.19 g/mol | [6] |

| CAS Number | 120191-50-6 | [6] |

Spectroscopic Fingerprints

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole and oxazole rings. The indole N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. The C2-H of the indole ring and the protons on the benzene portion of the indole will have characteristic chemical shifts and coupling constants. The protons on the oxazole ring will also appear in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon spectrum will display 11 unique signals corresponding to each carbon atom in the asymmetric structure. The chemical shifts will confirm the presence of the two distinct heterocyclic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected peaks include a sharp, strong absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the indole ring.[7] Additional bands in the 1500-1650 cm⁻¹ region will be indicative of the C=N and C=C stretching vibrations within the aromatic rings.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will show a precise molecular ion peak confirming the elemental composition (C₁₁H₈N₂O).[5] The fragmentation pattern will likely involve characteristic losses related to the indole and oxazole ring systems.

Core Physicochemical Properties

These properties are the primary determinants of a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to receptor binding and metabolic stability.

Physical State and Melting Point

Based on analogues, 5-(1H-indol-3-yl)oxazole is expected to be a crystalline solid at standard temperature and pressure. For instance, a closely related derivative, 3-(2-Ethyl-oxazole-5-yl)-1H-indole, has a reported melting point of 161–163 °C, while another, 1-[5-(1H-Indol-3-yl)-1,3-oxazol-2-yl]ethyl acetate, melts at 139–141 °C.[7] The planar structure and potential for intermolecular hydrogen bonding via the indole N-H group contribute to a stable crystal lattice, requiring significant thermal energy to overcome.

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which strongly influences its ability to cross biological membranes. While an experimentally determined value for the parent compound is not published, computed values for similar structures suggest a significant degree of lipophilicity.

| Compound | Computed XLogP3 | Source |

| 5-(1H-indol-3-yl)-2-(isopropyl)oxazole | 3.3 | [8] |

| 5-(1H-indol-3-yl)-3-(trifluoromethyl)isoxazole | 3.1 | [9] |

Expert Insight: Based on these analogues, the logP for 5-(1H-indol-3-yl)oxazole can be estimated to be in the range of 2.5 - 3.5 . This value places it in a favorable lipophilicity range for oral drug candidates, though it also suggests that aqueous solubility may be limited.

Aqueous Solubility

Direct quantitative data on the aqueous solubility of 5-(1H-indol-3-yl)oxazole is scarce. However, its high predicted logP and crystalline nature strongly suggest it will have low aqueous solubility . The molecule possesses both a hydrogen bond donor (indole N-H) and hydrogen bond acceptors (oxazole N and O atoms), but the large, nonpolar aromatic surface area dominates its interaction with water. It is expected to be freely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is dictated by its pKa values, which affects solubility, permeability, and target binding.

-

Basicity: The oxazole ring is a very weak base. The conjugate acid of the parent oxazole has a pKa of approximately 0.8.[10] This means the oxazole nitrogen will be almost entirely unprotonated at any physiological pH.

-

Acidity: The indole N-H proton is weakly acidic, with a pKa typically in the range of 16-17. It will not be deprotonated under physiological conditions but can act as a crucial hydrogen bond donor in receptor interactions.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust, self-validating methodologies for determining the key physicochemical parameters discussed above.

Workflow for Aqueous Solubility Determination (OECD Guideline 105)

The flask shake method is the gold standard for determining the aqueous solubility of a compound. It is a direct measure of the saturation point of a substance in water at a specific temperature.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Protocol:

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of solid 5-(1H-indol-3-yl)oxazole to a known volume of the buffer in a sealed, inert container. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. This period is essential for the dissolution process to reach equilibrium. Following agitation, allow the suspension to stand for another 24 hours to permit undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase. It is crucial not to disturb the settled solid material.

-

Separation: Immediately filter the sample through a low-binding 0.22 µm syringe filter to remove any microscopic particulates.

-

Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound in an appropriate organic solvent (e.g., DMSO/water mixture).

-

Validation: The experiment should be performed in triplicate. A key validation check is to measure the concentration at both 24 and 48 hours of equilibration; consistent results confirm that equilibrium was achieved.

Protocol for logP Determination (OECD Guideline 107)

The shake-flask method using n-octanol and water is the traditional and most reliable method for determining the octanol-water partition coefficient.

-

Solvent Preparation: Pre-saturate n-octanol with buffered water (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then separating the phases. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a separatory funnel. The volume ratio is typically adjusted based on the expected logP.

-

Equilibration: Shake the funnel for at least 30 minutes to allow the compound to partition between the two phases. Centrifuge the mixture at low speed to ensure complete phase separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.

-

Calculation: The logP is calculated as: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Trustworthiness: Performing the analysis on both phases provides a self-validating mass balance. The total amount of compound recovered from both phases should be within 95-105% of the amount initially added.

Stability and Reactivity Profile

The 5-(1H-indol-3-yl)oxazole scaffold is generally stable under standard laboratory conditions. However, like all complex organic molecules, it has potential liabilities.

-

Hydrolytic Stability: While the core oxazole ring is relatively stable, certain substituted oxazoles can be susceptible to hydrolytic ring-opening, particularly under harsh acidic or basic conditions.[11] The unsubstituted 5-aryl oxazole is generally considered robust.

-

Photostability: Indole-containing compounds can be sensitive to light, potentially leading to oxidation or dimerization. It is advisable to store the compound protected from light.

-

Reactivity: The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C2 position. The indole N-H can be deprotonated by strong bases and subsequently alkylated or acylated, a common strategy for derivatization in medicinal chemistry.

Structure-Property Relationships and Implications for Drug Development

The physicochemical properties of 5-(1H-indol-3-yl)oxazole are a direct consequence of its molecular architecture. Understanding these relationships is key to predicting its behavior as a drug candidate and for designing improved analogues.

Caption: Key structural features of 5-(1H-indol-3-yl)oxazole and their impact on physicochemical properties relevant to drug development.

ADME Implications:

-

Absorption: The predicted high lipophilicity (logP ~3) and the presence of both hydrogen bond donors and acceptors suggest that the molecule has the potential for good passive diffusion across the gut wall (oral absorption). However, its poor aqueous solubility could make its dissolution rate the limiting factor for absorption, potentially leading to low bioavailability.

-

Distribution: High lipophilicity often correlates with a larger volume of distribution, meaning the compound is likely to distribute into tissues rather than remaining in systemic circulation. This can be advantageous for targeting intracellular proteins but may also lead to off-target effects.

-

Metabolism: The indole ring is a known substrate for cytochrome P450 (CYP) enzymes, with oxidation being a common metabolic pathway. The N-H can also be a site for glucuronidation. The oxazole ring is generally more metabolically stable than an ester or amide isostere.

-

Excretion: Metabolism to more polar derivatives is the likely prerequisite for renal excretion.

Expert Insight for Drug Development Professionals: The 5-(1H-indol-3-yl)oxazole scaffold represents a classic "lead-like" structure. Its primary challenge for development is likely to be its low aqueous solubility. Formulation strategies such as amorphous solid dispersions or salt formation (if a suitably basic or acidic handle is introduced) may be necessary. Furthermore, medicinal chemistry efforts should focus on balancing lipophilicity and solubility. For example, blocking sites of metabolism (e.g., on the indole ring) or introducing small polar groups can significantly improve the overall drug-like properties without sacrificing potency.

Conclusion

5-(1H-indol-3-yl)oxazole is a molecule of significant interest, possessing a structural framework that is ripe for exploration in drug discovery. Its key physicochemical characteristics—notably its solid, crystalline state, high lipophilicity, and poor aqueous solubility—define its behavior both in vitro and in vivo. The experimental protocols and structure-property insights provided in this guide offer a robust framework for researchers to accurately characterize this scaffold and its derivatives, enabling a more rational and efficient approach to the design and development of novel therapeutics.

References

-

ChemBK. n.d. “5-(1H-Indol-3-yl)oxazole.” Accessed January 16, 2026. [Link]

-

ResearchGate. 2010. "ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D." Accessed January 16, 2026. [Link]

-

PubChem. n.d. “5-(1H-indol-3-yl)-2-propan-2-yl-1,3-oxazole.” Accessed January 16, 2026. [Link]

-

Sun, Q., Y. Liu, H. Chen, C. Yang, G. Liu, and Y. Li. 2024. “Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.” European Journal of Medicinal Chemistry 271: 116443. [Link]

-

Liu, X., T. Munkhbat, C. Yang, H. Chen, S. P. J. Al-Fahad, B. A. Al-Megrin, and Z. Li. 2024. “Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules.” Medicinal Research Reviews. [Link]

-

Zhang, M., J. Kang, and Y. Zhang. 2020. “Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.” Molecules 25 (7): 1611. [Link]

-

ElectronicsAndBooks. n.d. "Synthesis of 5-(3-indolyl)oxazole natural products. Structure revision of Almazole D." Accessed January 16, 2026. [Link]

-

ResearchGate. 2024. "(PDF) Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules." Accessed January 16, 2026. [Link]

-

Wang, T., X. Chen, Y. Zhang, Y. Yang, H. Zhang, and Z. Li. 2024. “Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.” RSC Medicinal Chemistry. [Link]

-

ResearchGate. n.d. "Structures of 5‐(3′‐indolyl)oxazole derivatives with anticancer..." Accessed January 16, 2026. [Link]

-

PubChem. n.d. “5-(1H-indol-3-yl)-3-(trifluoromethyl)-1,2-oxazole.” Accessed January 16, 2026. [Link]

-

da Silva, F. de A., S. L. de Castro, and V. F. Ferreira. 2016. “Pharmacological properties of indazole derivatives: recent developments.” Mini-Reviews in Medicinal Chemistry 16 (12): 952–66. [Link]

-

PubChem. n.d. “5-(1H-Indol-3-YL)isoxazole-3-carboxylic acid.” Accessed January 16, 2026. [Link]

-

ResearchGate. n.d. "Chemical structures of 5-(3-indolyl)oxazole natural products." Accessed January 16, 2026. [Link]

-

Fleming, F. F., and J. J. Sharief. 2021. “On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.” Tetrahedron Letters 65: 152829. [Link]

-

SpectraBase. n.d. “5-(5-bromanyl-1-methyl-indol-3-yl)-1,3-oxazole.” Accessed January 16, 2026. [Link]

-

Journal of Medicinal and Chemical Sciences. 2022. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study." Accessed January 16, 2026. [Link]

-

ResearchGate. 2019. "Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C." Accessed January 16, 2026. [Link]

-

Wikipedia. n.d. “Oxazole.” Accessed January 16, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-(1H-indol-3-yl)-2-propan-2-yl-1,3-oxazole | C14H14N2O | CID 102057052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(1H-indol-3-yl)-3-(trifluoromethyl)-1,2-oxazole | C12H7F3N2O | CID 136967037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to 5-(1H-indol-3-yl)oxazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indolyl-Oxazole Scaffold

The 5-(1H-indol-3-yl)oxazole core is a privileged structure found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] Accurate and comprehensive characterization of this scaffold is the bedrock upon which successful drug discovery and development programs are built. This guide provides the foundational spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and the methodologies required to obtain and interpret it, ensuring scientific rigor and reproducibility.

Chemical Structure and Atom Numbering

For clarity and consistency in the interpretation of spectroscopic data, the following IUPAC-recommended numbering scheme for the 5-(1H-indol-3-yl)oxazole ring system will be utilized throughout this guide.

Caption: IUPAC numbering for the 5-(1H-indol-3-yl)oxazole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 5-(1H-indol-3-yl)oxazole.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a minimum frequency of 400 MHz for protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., N-H).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.52 | br s | 1H | Indole N1-H |

| ~7.82 | d | 1H | Indole C7-H |

| ~7.72 | d | 1H | Indole C2-H |

| ~7.46 | d | 1H | Indole C4-H |

| ~7.28 | s | 1H | Oxazole C4'-H |

| ~7.19 | t | 1H | Indole C6-H |

| ~7.13 | t | 1H | Indole C5-H |

Note: Data is based on characterization in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Rationale: The broad singlet at ~11.52 ppm is characteristic of the acidic indole N-H proton. The downfield aromatic signals correspond to the protons on the indole ring, with their splitting patterns (doublets and triplets) reflecting their coupling with adjacent protons. The singlet at ~7.28 ppm is a key identifier for the proton on the C4' position of the oxazole ring, as it has no adjacent protons to couple with.

¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163.8 | Oxazole C2' |

| ~147.3 | Oxazole C5' |

| ~136.3 | Indole C7a |

| ~124.1 | Indole C3a |

| ~122.9 | Indole C2 |

| ~121.6 | Indole C6 |

| ~120.8 | Indole C4 |

| ~119.9 | Indole C5 |

| ~119.6 | Oxazole C4' |

| ~111.6 | Indole C7 |

| ~105.9 | Indole C3 |

Note: Data is based on characterization in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent.

Interpretation and Rationale: The chemical shifts of the oxazole ring carbons (C2', C4', and C5') are characteristic of this heterocyclic system. The value for the indole C3 at ~105.9 ppm is consistent with a 3-substituted indole that is not part of an oxotryptamine motif.[2] This distinction is crucial for confirming the correct isomer and ruling out potential side products from the synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3456 | N-H stretching (indole) |

| ~3175 | C-H stretching (aromatic) |

| ~1634 | C=N stretching (oxazole ring) |

| ~1500-1400 | C=C stretching (aromatic and heteroaromatic rings) |

| ~1100-1000 | C-O-C stretching (oxazole ring) |

Interpretation and Rationale: The prominent N-H stretching band confirms the presence of the indole ring. The C=N and C-O-C stretching vibrations are characteristic of the oxazole ring system. The collection of bands in the 1500-1400 cm⁻¹ region is typical for the carbon-carbon double bond stretching within the aromatic and heteroaromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass and elemental composition. Electrospray ionization (ESI) is a common and effective soft ionization technique for this class of compounds, typically producing the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₁H₈N₂O

-

Exact Mass: 184.0637

-

Molecular Weight: 184.19 g/mol

-

Expected HRMS (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₉N₂O⁺: 185.0715; found: 185.071x

Caption: Workflow for the comprehensive spectroscopic characterization of 5-(1H-indol-3-yl)oxazole.

Synthesis Methodology: The Van Leusen Oxazole Synthesis

A reliable and commonly employed method for the synthesis of 5-substituted oxazoles, including 5-(1H-indol-3-yl)oxazole, is the Van Leusen reaction.[3] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

Experimental Protocol: Van Leusen Synthesis

-

Reaction Setup: To a solution of indole-3-carboxaldehyde in a suitable solvent such as methanol or a mixture of DME and methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC).

-

Base Addition: Add a base, such as potassium carbonate or an ion-exchange resin (e.g., Ambersep® 900(OH)), to the reaction mixture.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure 5-(1H-indol-3-yl)oxazole.

Conclusion

This technical guide provides a comprehensive overview of the essential spectroscopic data (NMR, IR, and MS) for the unambiguous characterization of 5-(1H-indol-3-yl)oxazole. By integrating detailed experimental protocols with expert interpretation of the spectral data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies and data presented herein are intended to ensure the scientific integrity and reproducibility of research involving this important heterocyclic scaffold.

References

-

Zhang, M.-Z., Chen, Q., Mulholland, N., Beattie, D., Irwin, D., Gu, Y.-C., Yang, G.-F., & Clough, J. (2012). Synthesis and fungicidal activity of novel pimprinine analogues. European Journal of Medicinal Chemistry, 53, 283–291. [Link]

-

Li, Y., Ouyang, Y., Wu, W., & Wu, Y. (2018). Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents. Molecules, 23(9), 2315. [Link]

- Horne, D. A., & Nannapaneni, S. (2003). Synthesis of 5-(3-indolyl)oxazole natural products. Structure revision of Almazole D. Tetrahedron Letters, 44(25), 4849-4852.

- Zhang, M.-Z., Chen, Q., Mulholland, N., Beattie, D., Irwin, D., Gu, Y.-C., Yang, G.-F., & Clough, J. (2012). A simple and efficient synthetic protocol for 5-(3-indolyl)-oxazoles has been developed and further used to synthesize a series of novel analogues of natural product pimprinine. European Journal of Medicinal Chemistry, 53, 283-91.

- van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. A general and convenient synthesis of oxazoles from aldehydes and tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(7), 1153–1159.

- Szabó, T., Milen, M., D'hooghe, M., & Volk, B. (2019). Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. SynOpen, 3(4), 148-156.

- Liu, X.-H., et al. (2019). Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus. Journal of Agricultural and Food Chemistry, 67(7), 1795-1806.

- BenchChem (2025). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.

- Rani, P., & Srivastava, V. K. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Archiv der Pharmazie.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(1H-indol-3-yl)oxazole Compounds

Introduction

The 5-(1H-indol-3-yl)oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This structural class has garnered significant interest in medicinal chemistry, particularly in the discovery of novel therapeutic agents for oncology. Derivatives have demonstrated potent anticancer activities, alongside other effects such as antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][4][5] Understanding the precise mechanism of action (MOA) is a critical step in the preclinical development of these compounds, enabling target validation, lead optimization, and the prediction of potential on- and off-target effects.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the MOA of novel 5-(1H-indol-3-yl)oxazole derivatives. Moving beyond a simple listing of protocols, we delve into the strategic rationale behind experimental workflows, emphasizing the integration of data to build a robust, evidence-based mechanistic model.

Part 1: Foundational Analysis - Characterizing the Phenotypic Response

The initial phase of any MOA study is to quantitatively define the biological effect of the compound at a cellular level. For the 5-(1H-indol-3-yl)oxazole class, the predominant reported activity is anticancer, so the primary focus is on assessing cytotoxicity and the mode of cell death.

Assessing Cell Viability and Proliferation

The first critical experiment is to determine the compound's potency in inhibiting cancer cell growth. This is typically quantified by the half-maximal inhibitory concentration (IC50). The choice of assay can influence the interpretation, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

-

Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is an excellent choice for initial screening as it is independent of metabolic activity. It provides a reliable measure of cell number at the endpoint of the experiment.[4]

-

MTT/XTT Assays: These assays measure the activity of mitochondrial reductases. A reduction in signal indicates a loss of metabolic activity, which can be due to either cell death or a cytostatic effect.[6] While widely used, it's crucial to complement these findings with direct measures of cell death.

Exemplary Data: Various indole-isoxazole and indole-oxadiazole derivatives have shown potent cytotoxicity against a range of cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Indole-3-isoxazole-5-carboxamide | Huh7 (Liver) | 0.7 - 9.7 | [4] |

| Indole-3-isoxazole-5-carboxamide | HepG2 (Liver) | < 3.8 | [4] |

| 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amine | Bcl-2 expressing cancer lines | Sub-micromolar | [7] |

| 3-(Indol-2-yl) indazole derivative | Leukemia cell lines | 0.09 - 1.19 | [8] |

Elucidating the Mode of Cell Death and Cell Cycle Perturbation

Once cytotoxicity is established, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9][10] Flow cytometry is a powerful tool for this analysis.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cancer cells (e.g., MCF-7, HT-29) at an appropriate density and allow them to adhere overnight. Treat cells with the 5-(1H-indol-3-yl)oxazole compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Causality: A significant increase in the Annexin V-positive population indicates the induction of apoptosis. Concurrently, analyzing the DNA content (using PI staining in permeabilized cells) can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of many kinase inhibitors.[11]

Part 2: Target Deconvolution - Identifying the Molecular Initiator

With a confirmed cellular phenotype (e.g., apoptosis induction), the investigation moves to identify the direct molecular target(s) of the compound. This can be approached through hypothesis-driven methods, based on the known targets of structurally similar compounds, or through unbiased screening.

Hypothesis-Driven Target Evaluation

The literature strongly suggests that indole-based heterocyclic compounds frequently target protein kinases and members of the Bcl-2 family of anti-apoptotic proteins.[4][7][11][12] Therefore, a logical and cost-effective strategy is to directly test for inhibition of these key targets.

Key Hypothesized Targets for 5-(1H-indol-3-yl)oxazoles:

-

Bcl-2 Family Proteins: These proteins are central regulators of the intrinsic apoptotic pathway. Inhibition of anti-apoptotic members like Bcl-2 releases pro-apoptotic proteins, triggering caspase activation. Several indole-oxadiazole compounds are confirmed Bcl-2 inhibitors.[7][12]

-

PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its hyperactivation is a hallmark of many cancers, and indole compounds have been shown to modulate this pathway.[11][13]

-

Pim Kinases: This family of serine/threonine kinases is implicated in cell growth and apoptosis, making them attractive anticancer targets. Indole derivatives have been identified as Pim-1 inhibitors.[14]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are validated cancer targets. Indole-based scaffolds have been successfully developed as CDK inhibitors.[15]

The workflow below illustrates the initial stages of an MOA investigation, starting from the phenotypic response and moving towards broad target class identification.

Caption: Initial workflow for characterizing the cellular effects.

Part 3: Mechanistic Deep Dive - Interrogating Key Signaling Pathways

This section provides detailed protocols for investigating the most probable molecular mechanisms based on the hypothesis-driven approach outlined above.

Focus Pathway 1: Protein Kinase Inhibition

Given that many indole derivatives function as kinase inhibitors, assessing the compound's effect on key cancer-related kinases is a primary objective.

A. In Vitro Kinase Inhibition Assays

These are cell-free assays that directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.

Experimental Protocol: ADP-Glo™ Kinase Assay (Example: Pim-1)

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations (typically a 10-point serial dilution), and the purified Pim-1 enzyme.[16]

-

Initiation: Add a mixture of the kinase substrate (e.g., a specific peptide) and ATP to start the reaction. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP, fueling a luciferase reaction. Incubate for 30 minutes.

-

Detection: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

B. Cellular Pathway Modulation via Western Blotting

To confirm that kinase inhibition observed in vitro translates to a functional effect in a cellular context, Western blotting is used to measure the phosphorylation status of downstream pathway components. For the PI3K/Akt pathway, a decrease in the phosphorylation of Akt (at Ser473 and Thr308) is a key indicator of inhibition.[13][17][18]

Experimental Protocol: Western Blot for p-Akt/Total Akt

-

Cell Lysis: Treat cancer cells with the test compound for a defined period (e.g., 2-24 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt Ser473) and total Akt.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

-

Analysis: Quantify the band intensities. The mechanism is supported if the ratio of p-Akt to total Akt decreases in a dose-dependent manner.

The diagram below outlines the PI3K/Akt/mTOR signaling pathway and indicates the points of analysis.

Caption: The PI3K/Akt signaling cascade, a potential target.

Focus Pathway 2: Intrinsic Apoptosis via Bcl-2 Inhibition

If the compound induces apoptosis, it is crucial to investigate its interaction with the Bcl-2 family of proteins.

A. Bcl-2 Binding Affinity Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the binding affinity of the compound to Bcl-2, confirming it as a direct target.[7]

Experimental Protocol: Competitive Bcl-2 ELISA

-

Plate Coating: Coat a high-binding 96-well plate with recombinant human Bcl-2 protein and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA solution).

-

Competitive Binding: Add the test compound at various concentrations along with a constant, low concentration of a biotinylated BH3-domain peptide (e.g., from the pro-apoptotic protein Bim). Incubate to allow competitive binding to Bcl-2.

-

Detection: Wash the plate and add streptavidin-HRP. This will bind to the biotinylated peptide that has remained bound to Bcl-2.

-

Signal Development: Wash again and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with acid.

-

Analysis: Read the absorbance at 450 nm. A decrease in signal indicates that the test compound has displaced the biotinylated peptide from Bcl-2. Calculate the IC50 from the dose-response curve.

B. Confirmation of Apoptotic Pathway Activation

Western blotting can confirm the activation of the intrinsic apoptotic pathway downstream of Bcl-2 inhibition. Key markers include the cleavage of Caspase-9 (initiator caspase), Caspase-3 (executioner caspase), and Poly (ADP-ribose) polymerase (PARP), a substrate of cleaved Caspase-3.[8]

The logical flow for investigating the Bcl-2-mediated apoptosis pathway is shown below.

Caption: The intrinsic apoptosis pathway via Bcl-2 inhibition.

Part 4: Synthesizing the Data into a Cohesive MOA Model

-

The compound shows an IC50 of 1 µM in a colon cancer cell line.

-

Flow cytometry reveals that at 1 µM, the compound induces significant apoptosis and G2/M cell cycle arrest.

-

An in vitro kinase screen shows selective inhibition of CDK1 (IC50 = 150 nM) and Pim-1 (IC50 = 300 nM).

-

A Bcl-2 ELISA shows an IC50 of 5 µM, suggesting it is a weaker, secondary target.

-

Western blotting confirms a dose-dependent decrease in the phosphorylation of a CDK1 substrate and an increase in cleaved Caspase-3.

From this data, a primary mechanism of action can be proposed: the 5-(1H-indol-3-yl)oxazole compound inhibits cell proliferation and induces apoptosis primarily through the potent inhibition of CDK1 and Pim-1 kinases, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway.

References

-

Khan, M. F., & Alam, M. M. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

-

Liu, X., et al. (2025). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Medicinal Research Reviews, 45(1), 97-143. [Link]

-

Lade, D., Krishna, V. S., Sriram, D., & Rode, H. B. (2017). A Facile Synthesis and Antituberculosis Properties of Almazole D and Its Enantiomer. ChemistrySelect, 2(3), 1045-1048. [Link]

-

Hawash, M. M., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PloS one, 16(12), e0261061. [Link]

-

Wang, Y., et al. (2010). SMT-A07, a 3-(Indol-2-yl) indazole derivative, induces apoptosis of leukemia cells in vitro. Investigational new drugs, 28(4), 423–431. [Link]

-

Hassan, A. M., et al. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Mologni, L., et al. (2009). Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Bioorganic & medicinal chemistry, 17(5), 1884–1893. [Link]

-

Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European journal of medicinal chemistry, 247, 115033. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Pharmaceuticals, 15(10), 1256. [Link]

-

El-Gamal, M. I., et al. (2017). Synthesis and evaluation of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & medicinal chemistry letters, 27(4), 1037–1040. [Link]

-

Ali, A. A., et al. (2021). Indole-3-carbinol inhibits cell proliferation and induces apoptosis in Hep-2 laryngeal cancer cells. Oncology Letters, 21(5), 1-1. [Link]

-

André, N., et al. (2005). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 48(13), 4234-4247. [Link]

-

Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

-

Anbarasan, T., et al. (2017). Virtual screening, SAR, and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino][1][4][6]-oxadiazole as a novel Bcl-2 inhibitor. Chemical biology & drug design, 90(5), 948–957. [Link]

-

Voloshin, T., et al. (2024). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 15(3), 221. [Link]

-

Lee, J. H., et al. (2015). 3,5-Bis(aminopyrimidinyl)indole Derivatives: Synthesis and Evaluation of Pim Kinase Inhibitory Activities. Bulletin of the Korean Chemical Society, 36(8), 2110-2115. [Link]

-

Al-Warhi, T., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2339. [Link]

-

Matiychuk, V., et al. (2025). In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

-

Szabó, T., et al. (2019). Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. SynOpen, 3(4), 148-156. [Link]

-

Undabarrena, A., et al. (2023). Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013). International Journal of Molecular Sciences, 24(3), 2639. [Link]

-

Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

-

Mou, T., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in chemistry, 10, 956894. [Link]

-

Al-Abdullah, N. H., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines, 11(11), 3078. [Link]

-

Khanam, R., et al. (2017). Inhibitory Growth Evaluation and Apoptosis Induction in MCF-7 Cancer Cells by New 5-aryl-2-butylthio-1,3,4-oxadiazole Derivatives. Cancer chemotherapy and pharmacology, 80(5), 1027–1042. [Link]

-

Liu, X., et al. (2021). SCARA5 suppresses the proliferation and migration, and promotes the apoptosis of human retinoblastoma cells by inhibiting the PI3K/AKT pathway. Experimental and Therapeutic Medicine, 22(5), 1-1. [Link]

-

Holder, S., et al. (2008). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of medicinal chemistry, 51(7), 2319–2333. [Link]

-

Shcherbakov, D. N., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1 H-Indol-3-yl)-1 H-benzo[ d]imidazole Derivatives. Molecules, 28(20), 7095. [Link]

-

Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PloS one, 11(8), e0160686. [Link]

-

Szychta, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(23), 15002. [Link]

-

Mittal, P., et al. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire, 14(1), 1-6. [Link]

-

Liu, X., et al. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Medicinal Research Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SMT-A07, a 3-(Indol-2-yl) indazole derivative, induces apoptosis of leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Virtual screening, SAR, and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino] [1,3,4]-oxadiazole as a novel Bcl-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of 5-(3-Indolyl)oxazole Natural Products

Foreword: The Privileged Scaffold

In the landscape of natural product chemistry and drug discovery, certain molecular frameworks appear with remarkable frequency, exhibiting a broad spectrum of biological activities. These are often referred to as "privileged scaffolds." The 5-(3-indolyl)oxazole moiety is a quintessential example of such a scaffold, found in a diverse family of alkaloids isolated from both terrestrial and marine organisms.[1] First identified with the isolation of pimprinine from Streptomyces pimprina in 1963, this class of compounds has since expanded to include dozens of members, such as streptochlorin, the pimprinols, and the almazoles.[2][3]

These natural products have captured the attention of researchers due to their potent and varied bioactivities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4] This guide provides an in-depth technical overview of the methodologies employed in the discovery and isolation of these valuable compounds, from the initial fermentation of microbial cultures to the final purification and structural confirmation of the active molecule. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful natural products.

Natural Sources and Bio-Guided Discovery

The primary producers of 5-(3-indolyl)oxazole alkaloids are bacteria of the genus Streptomyces, found in both soil and marine sediments.[5][6] Marine organisms, such as red algae, are also a known source for some members of this family, like the almazoles and martefragin A.[7]

The discovery process rarely begins with a known target molecule. Instead, it employs a strategy known as bioassay-guided fractionation . This principle is foundational: a crude extract from a natural source (e.g., a microbial fermentation broth) is tested for a desired biological activity. If the extract is active, it is then subjected to a series of separation steps. After each step, the resulting fractions are tested again, and only the active fractions are carried forward for further purification. This iterative process ensures that the purification efforts remain focused solely on the compound responsible for the biological effect.[5][8]

The overall workflow is a systematic journey from a complex biological matrix to a pure, active compound.

Sources

- 1. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jmb.or.kr [jmb.or.kr]

- 6. Frontiers | Dimeric Pimprinine Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

5-(1H-indol-3-yl)oxazole: A Privileged Heterocyclic Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-(1H-indol-3-yl)oxazole core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry.[1][2][3] This structure, a hybrid of the biologically crucial indole and oxazole rings, is a key feature in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3] Its "privileged" status stems from its ability to interact with a variety of biological targets, offering a versatile framework for the design of novel therapeutic agents.[2][4] This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of the 5-(1H-indol-3-yl)oxazole scaffold, intended to serve as a valuable resource for professionals in drug discovery and development.

The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of a diverse range of therapeutic agents.[4] The indole nucleus itself is one of the most ubiquitous heterocycles in nature and is a cornerstone of many pharmaceuticals due to its ability to mimic the structure of tryptophan and interact with various receptors and enzymes.[4][5][6][7] When hybridized with the oxazole ring, a five-membered heterocycle known for its diverse biological activities and its role as a bioisostere, the resulting 5-(1H-indol-3-yl)oxazole scaffold exhibits a unique combination of electronic and steric properties that drive its versatile pharmacological profile.[8][9][10][11]

The indole moiety provides a hydrogen bond donor and a hydrophobic surface, while the oxazole ring contributes to the molecule's polarity and can participate in various non-covalent interactions. This synergistic combination allows for a high degree of structural diversity through substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[12]

Synthetic Strategies for Assembling the Core Scaffold

The construction of the 5-(1H-indol-3-yl)oxazole core can be achieved through several synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the Robinson-Gabriel cyclization and the van Leusen oxazole synthesis.

Robinson-Gabriel Cyclization

The Robinson-Gabriel cyclization is a classic and widely employed method for the synthesis of oxazoles. This reaction typically involves the cyclodehydration of an α-acylamino ketone. In the context of the 5-(1H-indol-3-yl)oxazole scaffold, the synthesis commences with an appropriately substituted indole derivative.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

-

Acylation of Tryptamine: Tryptamine is acylated with a suitable acyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) at 0°C to room temperature to yield the corresponding N-acyltryptamine.

-

Oxidation: The N-acyltryptamine is then subjected to oxidation to form the α-acylamino ketone intermediate. A common oxidizing agent for this step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Cyclodehydration: The final step is the cyclodehydration of the α-acylamino ketone to form the oxazole ring. This is often achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) or under microwave conditions with a promoter like T3P® (propylphosphonic anhydride).[13]

Caption: Robinson-Gabriel synthesis workflow for 5-(1H-indol-3-yl)oxazole.

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis provides an alternative and efficient route to 5-substituted oxazoles. This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.

Experimental Protocol: A Representative Van Leusen Synthesis

-

Preparation of Indole-3-carboxaldehyde: The synthesis typically starts with a readily available indole-3-carboxaldehyde derivative.

-

Reaction with TosMIC: The indole-3-carboxaldehyde is reacted with TosMIC in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent system like a mixture of DME (1,2-dimethoxyethane) and methanol.[8] This reaction proceeds via a cycloaddition followed by elimination of p-toluenesulfinic acid to afford the 5-(1H-indol-3-yl)oxazole.[8]

Caption: Van Leusen synthesis workflow for 5-(1H-indol-3-yl)oxazole.

Medicinal Chemistry Applications: A Scaffold of Diverse Therapeutic Potential

The 5-(1H-indol-3-yl)oxazole scaffold is embedded in a variety of natural products and has been extensively explored for the development of synthetic analogs with a wide array of biological activities.[1][2]

Anticancer Activity

Derivatives of the 5-(1H-indol-3-yl)oxazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines.[5][14] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. For instance, certain indole-isoxazole hybrids, a closely related scaffold, have been shown to cause cell cycle arrest in the G0/G1 phase and decrease the levels of cyclin-dependent kinase 4 (CDK4).[5] Structure-activity relationship (SAR) studies have revealed that substitution at the indole nitrogen and the C2 position of the oxazole ring can significantly modulate the anticancer potency.[14]

| Compound Class | Target Cell Lines | Observed Activity | Reference |

| Oxazolyl-indoles | HL-60 leukemia, C6 glioma | Selective antiproliferative effects | [14] |

| Indole-isoxazole hybrids | Huh7, MCF7, HCT116 | Potent anticancer activities, G0/G1 cell cycle arrest | [5] |

Antimicrobial and Antiviral Activity

The 5-(1H-indol-3-yl)oxazole core is present in several natural products with notable antimicrobial properties. For example, pimprinine and related alkaloids isolated from Streptomyces species exhibit antifungal activity.[8][13] Synthetic analogs have also been investigated for their antibacterial and antifungal potential.[10] Furthermore, this scaffold has been explored for the development of antiviral agents.[2]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. The 5-(1H-indol-3-yl)oxazole scaffold has been investigated for its potential to yield compounds with anti-inflammatory and antioxidant properties.[2] The indole moiety is known to possess antioxidant capabilities, and its combination with the oxazole ring can lead to compounds with dual activity.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in the purine metabolism pathway, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout.[15] Recently, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, a regioisomeric variation of the core topic, were designed and synthesized as novel XO inhibitors.[15] One of the lead compounds exhibited significantly higher inhibitory activity than the clinically used drug allopurinol.[15] Molecular docking studies revealed that the indole and isoxazole rings play crucial roles in binding to the active site of the enzyme.[15]

Structure-Activity Relationship (SAR) Insights